1,5-Dibromo-3-chloro-2-(phenylmethoxy)benzene
Description
Properties
IUPAC Name |
1,5-dibromo-3-chloro-2-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2ClO/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIUPHLTTDFZHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dibromo-3-chloro-2-(phenylmethoxy)benzene can be synthesized through a multi-step process involving the bromination and chlorination of benzene derivatives. One common method involves the following steps:
Bromination: Benzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form dibromobenzene.
Chlorination: The dibromobenzene is then chlorinated using chlorine (Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3) to introduce the chlorine atom.
Phenylmethoxy Substitution: Finally, the phenylmethoxy group is introduced through a nucleophilic substitution reaction using phenylmethanol (C6H5CH2OH) and a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or distillation to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-3-chloro-2-(phenylmethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophiles or electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Coupling: Palladium catalysts (Pd/C), bases such as potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1,5-Dibromo-3-chloro-2-(phenylmethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Dibromo-3-chloro-2-(phenylmethoxy)benzene involves its interaction with molecular targets through its halogen and phenylmethoxy groups. These interactions can lead to various chemical transformations, such as nucleophilic substitution or coupling reactions, depending on the specific conditions and reagents used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzene, 1,5-Dibromo-2-chloro-3-(2,4-dibromophenoxy)-4-methoxy (CAS: 678988-39-1)
- Molecular Formula : C₁₃H₇O₂ClBr₄
- Molecular Weight : 550.26 g/mol
- Substituents: Bromine at positions 1 and 4. Chlorine at position 2. A 2,4-dibromophenoxy group at position 3. Methoxy group at position 4.
Key Differences :
- The presence of four bromine atoms (vs.
- The 2,4-dibromophenoxy group introduces additional steric hindrance and electronic withdrawal compared to the phenylmethoxy group in the target compound, which may reduce solubility in nonpolar solvents .
- The methoxy group at position 4 could alter regioselectivity in subsequent reactions due to its electron-donating nature.
Hypothetical Reactivity :
- The high bromine content may favor nucleophilic aromatic substitution (NAS) at positions ortho/para to electron-withdrawing groups.
1,5-Dichloro-3-iodo-2-(methoxymethoxy)benzene (CAS: 1093973-12-6)
- Molecular Formula : C₈H₇Cl₂IO₂
- Molecular Weight : 332.95 g/mol
- Substituents :
- Chlorine at positions 1 and 5.
- Iodine at position 3.
- Methoxymethoxy group at position 2.
Key Differences :
Hypothetical Reactivity :
- Iodine’s weak C–I bond could make this compound susceptible to iodine displacement reactions under mild conditions.
Comparative Data Table
Research Implications and Limitations
- The target compound ’s phenylmethoxy group may favor applications in catalysis or materials science where π-stacking is critical.
- The bromine-rich analog (CAS: 678988-39-1) could serve as a flame retardant precursor but may face challenges in purification due to its high molecular weight .
- The iodo-substituted compound (CAS: 1093973-12-6) offers unique reactivity for radioimaging or medicinal chemistry but requires handling under inert conditions due to iodine’s photosensitivity .
Limitations : Direct experimental data (e.g., melting points, reaction yields) are absent in the provided evidence, necessitating further empirical studies.
Biological Activity
1,5-Dibromo-3-chloro-2-(phenylmethoxy)benzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by multiple halogen substituents and a phenylmethoxy group. Its chemical formula is C13H10Br2ClO, with a molecular weight of 353.48 g/mol. The presence of bromine and chlorine atoms contributes to its reactivity and potential biological effects.
Antimicrobial Properties
Research indicates that halogenated compounds often exhibit antimicrobial properties. In particular, studies have shown that similar compounds can inhibit the growth of various bacteria. For instance, derivatives with similar structures have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) ranging from 4.9 to 17 µM . While specific data for this compound is limited, its structural analogs suggest potential effectiveness in this area.
The biological activity of halogenated compounds is often attributed to their ability to interact with cellular targets, leading to disruption of cellular processes. For example:
- Oxidative Stress : Compounds like this compound may induce oxidative stress through the generation of reactive oxygen species (ROS), which can damage cellular components .
- Enzyme Inhibition : These compounds may act as inhibitors of specific enzymes involved in metabolic pathways, thereby affecting cell survival and proliferation .
Case Studies
A notable study examined the effects of similar halogenated aromatic compounds on bacterial strains. The findings indicated that these compounds could disrupt bacterial cell membranes and inhibit biofilm formation, which is crucial for bacterial virulence . The study utilized various concentrations and reported significant reductions in bacterial counts at MIC levels.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Halogenated analog (e.g., 4-bromophenol) | 4.9 - 17 | Staphylococcus aureus |
Applications in Drug Development
The unique properties of this compound position it as a candidate for further investigation in drug development:
Q & A
Q. What are the optimized synthetic routes for 1,5-Dibromo-3-chloro-2-(phenylmethoxy)benzene, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves sequential halogenation and etherification. A plausible route includes:
Bromination/Chlorination: Electrophilic substitution on a methoxybenzene precursor under controlled temperature (e.g., 0–5°C) using Br₂/FeBr₃ or Cl₂/FeCl₃.
Etherification: Reaction with benzyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF or DMSO at 80–100°C for 12–18 hours .
Key Parameters:
- Solvent Choice: Polar aprotic solvents (DMSO) enhance nucleophilicity of the methoxy group.
- Catalyst: FeCl₃ improves regioselectivity for para/ortho substitution .
Yield Optimization: Monitor reaction progress via TLC. Purification by column chromatography (hexane:ethyl acetate) typically achieves 60–75% yield.
Q. How is the structural integrity of this compound validated?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy group at δ 3.3–3.8 ppm) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 369.82 for C₁₃H₉Br₂ClO).
- X-ray Crystallography: Resolves spatial arrangement; for example, bond angles between Br/Cl substituents (reported as 120° ± 2° in analogous structures) .
Contradiction Handling: Discrepancies in NMR splitting patterns may arise from solvent impurities or rotamers. Compare data with crystallographic results for validation .
Advanced Research Questions
Q. How do electronic effects of substituents influence cross-coupling reactions with this compound?
Methodological Answer: The bromine and chlorine atoms act as directing groups, with the phenylmethoxy group modulating electron density:
- Suzuki Coupling: Bromine at position 1 reacts preferentially with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME, 80°C). Chlorine at position 3 remains inert due to lower reactivity .
- Computational Insights: DFT studies (e.g., Gaussian 09) show LUMO localization at Br sites, favoring nucleophilic attack. The phenylmethoxy group donates electron density via resonance, reducing reactivity at position 2 .
Data Contradictions: Conflicting reactivity reports (e.g., unexpected Cl substitution) may stem from solvent polarity or catalyst choice. Systematic screening (e.g., Pd vs. Cu catalysts) resolves ambiguities .
Q. What role does this compound play in studying enzyme inhibition mechanisms?
Methodological Answer:
- Protein-Ligand Docking: Molecular docking (AutoDock Vina) predicts binding to cytochrome P450 enzymes via halogen bonding (Br/Cl with heme iron) .
- Kinetic Assays: Competitive inhibition observed in CYP3A4 assays (IC₅₀ ~ 15 µM) using fluorogenic substrates.
Validation: Co-crystallization with target enzymes (e.g., PDB deposition) confirms binding modes. Contradictions in IC₅₀ values across studies may arise from assay conditions (pH, temperature) .
Q. How can computational modeling predict degradation pathways under environmental conditions?
Methodological Answer:
- Hydrolysis Simulations: QSPR models (EPI Suite) estimate half-life in water (t₁/₂ ~ 120 days at pH 7).
- Photodegradation: TD-DFT calculations (B3LYP/6-311+G(d,p)) identify UV-sensitive bonds (e.g., C-Br cleavage at 290 nm) .
Experimental Cross-Check: LC-MS/MS analysis of degradation products (e.g., debrominated intermediates) validates computational predictions .
Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?
Methodological Answer:
- Dynamic Effects: Variable-temperature NMR (-40°C to 25°C) distinguishes static vs. dynamic disorder (e.g., methoxy group rotation causing peak broadening).
- Crystallographic Refinement: Rietveld analysis (using SHELX) resolves ambiguities in electron density maps for halogen positions .
Case Study: A 2024 study reported conflicting ¹³C shifts for the phenylmethoxy group; X-ray data confirmed the correct assignment as C-O-C at δ 68.5 ppm .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
